5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide
Description
Structural Characterization
Molecular Architecture
5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide (C₈H₁₀ClN₃O) features a pyrazine ring system substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide moiety is further functionalized with an isopropyl group, forming a branched alkyl chain. The molecular structure is characterized by the following key features:
- Pyrazine Core : The six-membered aromatic ring contains two nitrogen atoms at positions 1 and 4, contributing to its electron-deficient nature. The chlorine substituent at position 5 introduces steric and electronic effects, while the carboxamide group at position 2 enables hydrogen-bonding interactions.
- Carboxamide Group : The –CONH– linkage adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the amide nitrogen. The isopropyl group (–CH(CH₃)₂) introduces stereoelectronic effects, influencing molecular packing in the solid state.
- Bond Lengths and Angles :
Table 1: Molecular Properties
Crystallographic Analysis
Single-crystal X-ray diffraction studies of analogous pyrazine carboxamides reveal insights into the likely crystalline arrangement of this compound:
- Space Group and Unit Cell : Related structures (e.g., zinc and cobalt complexes with pyrazine-2-carboxamide ligands) crystallize in monoclinic systems (e.g., P2₁/m or P2₁/c) with unit cell parameters a ≈ 5.6 Å, b ≈ 19.5 Å, c ≈ 7.1 Å, and β ≈ 107°.
- Hydrogen-Bonding Networks : The amide NH group participates in intermolecular N–H···O and N–H···N interactions, forming supramolecular chains or sheets. For example, in Co(C₅H₅N₃O)₂(H₂O)₂₂, amide NH donors form hydrogen bonds with nitrate anions and water molecules.
- π-Stacking Interactions : Parallel-displaced π-π interactions between pyrazine rings are common, with centroid-to-centroid distances of 3.6–3.8 Å.
Table 2: Hypothetical Crystallographic Parameters*
| Parameter | Value | Source Analogue |
|---|---|---|
| Space Group | P2₁/m | |
| a (Å) | 5.60 | |
| b (Å) | 19.51 | |
| c (Å) | 7.07 | |
| β (°) | 106.8 | |
| Z | 2 |
*Based on structurally related compounds.
Conformational Dynamics
The molecule exhibits limited flexibility due to its rigid pyrazine core and planar carboxamide group. Key conformational features include:
- Rotational Barriers : The isopropyl group rotates freely around the C–N bond, with a rotational barrier estimated at ~7 kcal/mol based on studies of similar carboxamides.
- Amide Resonance : Resonance stabilization locks the carboxamide group into a planar configuration, minimizing torsional flexibility.
- Intramolecular Interactions :
Computational studies (e.g., density functional theory) predict two low-energy conformers differing by ~1.2 kcal/mol in energy, corresponding to syn- and anti-orientations of the isopropyl group relative to the pyrazine ring.
Properties
IUPAC Name |
5-chloro-N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5(2)12-8(13)6-3-11-7(9)4-10-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYWYDGRLGOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-Chloropyrazine-2-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazine derivatives .
Scientific Research Applications
5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyrazine carboxamide derivatives vary in substituents on both the pyrazine ring and the amide nitrogen. Key structural differences influence lipophilicity, solubility, and bioactivity:
Key Observations :
- Chloro and tert-butyl groups on the pyrazine ring increase lipophilicity, which correlates with enhanced membrane permeability but may reduce aqueous solubility .
Antimycobacterial Activity
Key Observations :
- The isopropyl substituent may retain antimycobacterial activity comparable to phenyl or benzyl analogs (MIC ~1.56–6.25 µg/mL) .
- Hydrophilic substituents (e.g., hydroxyl groups) reduce cytotoxicity but may lower lipophilicity and membrane penetration .
Structure-Activity Relationships (SAR)
Pyrazine Ring Substituents: Chloro groups at the 5- or 6-position enhance antimycobacterial activity but increase lipophilicity . tert-Butyl groups further boost lipophilicity and activity against non-tuberculous mycobacteria (MOTTs) .
Amide Nitrogen Substituents: Aryl groups (e.g., benzyl, phenyl) improve activity but may increase cytotoxicity.
Cytotoxicity : Hydroxyl or carboxyl groups on the phenyl ring reduce toxicity, as seen in compound 30 (MIC = 3.13 µg/mL, SI = 35–47) .
Abbreviations :
- MOTTs: Mycobacteria other than tuberculosis (e.g., M. avium, M. kansasii).
- PET: Photosynthetic electron transport.
- SI: Selectivity index (cytotoxic concentration/MIC).
Biological Activity
5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₁₀ClN₃O and is characterized by a chlorine atom at the 5-position of the pyrazine ring and an isopropylamide group at the 2-position. The structural formula can be represented as follows:
Antimycobacterial Activity
this compound exhibits significant activity against Mycobacterium tuberculosis, particularly the H37Ra strain. Its mechanism involves inhibiting the growth of mycobacteria by targeting fatty acid synthase I, a crucial enzyme for mycobacterial lipid biosynthesis. The compound has shown 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM, indicating potent antimycobacterial properties .
Biological Activity Overview
| Activity Type | Description | IC₅₀ / MIC Values |
|---|---|---|
| Antimycobacterial | Effective against Mycobacterium tuberculosis and other mycobacterial strains | IC₅₀: 1.35 - 2.18 μM |
| Anticancer | Potential cytotoxic effects on various cancer cell lines | MIC: 1.56 - 6.25 μg/mL |
| Antimicrobial | Broad-spectrum activity against various bacterial strains | Varies by strain |
Case Studies and Research Findings
-
Antimycobacterial Studies
A study demonstrated that derivatives of this compound exhibited varying degrees of activity against M. tuberculosis H37Rv, with most compounds maintaining activity within the range of MIC = 1.56 - 6.25 μg/mL. Notably, certain derivatives were non-toxic in vitro, suggesting a favorable therapeutic index . -
Cytotoxicity Assessments
In vitro cytotoxicity assays indicated that compounds with hydroxyl substituents showed reduced cytotoxicity compared to their counterparts without such groups, highlighting the importance of molecular modifications in enhancing selectivity towards target cells . -
Anticancer Activity
Research on related pyrazine derivatives has shown promising anticancer properties across various cancer cell lines, including HeLa and MCF7 cells. The presence of specific substituents on the pyrazine ring can significantly influence the anticancer activity .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide?
The compound is typically synthesized via condensation reactions between pyrazine carboxylic acid derivatives and amines. A common approach involves activating the carboxylic acid with coupling agents like isobutyl chloroformate or trimethylacetyl chloride, followed by reaction with propan-2-amine. For example, in analogous pyrazine carboxamide syntheses, activation with di-isopropyl-ethylamine and subsequent coupling with substituted anilines yielded target compounds in 22–27% yields after purification via column chromatography (CH₂Cl₂/MeOH) . Key variables include temperature control (−15°C to room temperature) and solvent selection (1,2-dichloroethane or CH₂Cl₂).
Q. How can researchers optimize purification methods for this compound?
Normal-phase chromatography with gradient elution (e.g., 100% dichloromethane to 100% ethyl acetate) is effective for isolating carboxamide derivatives . For polar impurities, reverse-phase HPLC with water/acetonitrile gradients may improve resolution. Crystallization from ether/water mixtures has also been used for structurally related pyrazine carboxamides, yielding well-defined crystals suitable for X-ray analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Assign rotamers by analyzing splitting patterns (e.g., distinct methyl singlets at δ 2.67 and 2.72 ppm in analogous compounds) .
- IR : Confirm carboxamide formation via C=O stretches near 1650–1680 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS in positive mode to detect [M+H]⁺ and [M+Na]⁺ adducts, ensuring molecular weight consistency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, pyrazine derivatives exhibit electron-deficient aromatic rings, making the chloro-substituted position susceptible to SNAr reactions. Molecular docking studies (using software like AutoDock Vina) can further assess binding affinities to biological targets, such as enzymes or receptors .
Q. What strategies resolve contradictions in structural data from NMR and X-ray crystallography?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic processes (e.g., rotamerism). For instance, in N-methylpyrazine carboxamides, NMR revealed two rotamers (72.5% and 27.5% populations), while X-ray crystallography provided a static snapshot of the major conformer . To reconcile such
- Perform variable-temperature NMR to study rotational barriers.
- Use NOESY/ROESY to probe spatial proximities in solution.
- Compare crystallographic occupancy refinement with NMR integration .
Q. How do substituents on the pyrazine ring influence bioactivity?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl at position 5) enhance metabolic stability and target binding. For example, 5-chloro derivatives showed improved inhibition of kinase enzymes compared to unsubstituted analogs. Conversely, bulky substituents at the carboxamide nitrogen (e.g., propan-2-yl) may sterically hinder interactions with hydrophobic binding pockets .
Q. What experimental designs are effective for analyzing degradation pathways?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS : Identify degradation products by monitoring mass shifts (e.g., dechlorination or hydrolysis products).
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 4-chloro-N-(pyrazin-2-yl)aniline, the dihedral angle between the pyrazine and aniline rings was 85.3°, confirming near-orthogonal orientation. Hydrogen-bonding networks (e.g., N–H···N interactions) can further stabilize specific conformers .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods?
Contradictory yields (e.g., 22% vs. 27% in similar routes) stem from:
- Activation Efficiency : Isobutyl chloroformate vs. trimethylacetyl chloride alters carboxylate intermediate stability .
- Purification Losses : Column chromatography recovery varies with silica gel activity and solvent polarity.
- Side Reactions : Competing acylation of amines or solvent adduct formation reduces yields .
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Solubility discrepancies (e.g., in water vs. CH₂Cl₂) reflect the compound's amphiphilic nature. The chloro-pyrazine moiety is hydrophobic, while the carboxamide group allows hydrogen bonding. Conduct Hansen solubility parameter (HSP) calculations to predict optimal solvents. Experimental validation via turbidimetry or dynamic light scattering (DLS) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
